molecular formula C10H9NO2 B1401135 2-(2-Formyl-4-methylphenoxy)acetonitrile CAS No. 1204351-35-8

2-(2-Formyl-4-methylphenoxy)acetonitrile

Cat. No. B1401135
M. Wt: 175.18 g/mol
InChI Key: BMWQPDVNCAWFRY-UHFFFAOYSA-N
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Description

“2-(2-Formyl-4-methylphenoxy)acetonitrile” is a chemical compound with the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(2-Formyl-4-methylphenoxy)acetonitrile” can be represented by the SMILES string O=CC1=C(OCC#N)C=CC(OC)=C1 . The InChI code for this compound is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 .


Physical And Chemical Properties Analysis

“2-(2-Formyl-4-methylphenoxy)acetonitrile” is a solid substance . Its melting point is between 68 - 69 degrees Celsius .

Scientific Research Applications

Application in Analytical Chemistry

2-(2-Formyl-4-methylphenoxy)acetonitrile and its derivatives have applications in analytical chemistry, particularly in the development of selective and sensitive detection methods. For instance, a study by Dey et al. (2016) demonstrated the use of a compound structurally related to 2-(2-Formyl-4-methylphenoxy)acetonitrile as a selective fluorescence sensor for Zn2+ ions, showcasing its potential in trace determination of specific metals in complex matrices (Dey et al., 2016).

Electrochemical Studies

Electrochemical properties of compounds similar to 2-(2-Formyl-4-methylphenoxy)acetonitrile have been studied, contributing to the understanding of oxidation and reduction processes in organic chemistry. For example, the work by Evans et al. (1984) on the anodic oxidation of phenolates in acetonitrile sheds light on the electrochemical behavior of phenoxy radicals, which are structurally related to 2-(2-Formyl-4-methylphenoxy)acetonitrile (Evans et al., 1984).

Synthesis and Chemical Reactions

The synthesis and reactivity of 2-(2-Formyl-4-methylphenoxy)acetonitrile derivatives are also areas of interest. Wang Qing-xiu (2012) reported on the synthesis of a closely related compound, providing insights into its chemical properties and potential applications in organic synthesis (Wang Qing-xiu, 2012).

Application in Molecular Biology

In molecular biology, derivatives of 2-(2-Formyl-4-methylphenoxy)acetonitrile can be used as protecting and deprotecting agents. Kumar et al. (2003) discussed the use of a related compound, 2-methyl-5-tert-butylthiophenol, in the synthesis of oligonucleotides, highlighting its utility in the field of biochemistry and molecular biology (Kumar et al., 2003).

Environmental Monitoring and Safety

Compounds structurally similar to 2-(2-Formyl-4-methylphenoxy)acetonitrile are also important in environmental monitoring and safety. Omidi et al. (2014) utilized molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the detection of 4-chloro-2-methylphenoxy acetic acid, a pesticide, demonstrating the role of these compounds in environmental analysis and safety (Omidi et al., 2014).

Future Directions

“2-(2-Formyl-4-methylphenoxy)acetonitrile” is a specialty product for proteomics research . It exhibits intriguing properties that contribute to groundbreaking research in fields such as organic synthesis, medicinal chemistry, and material science.

properties

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQPDVNCAWFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-4-methylphenoxy)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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